6-Ethoxygeniposide

Descripción general

Descripción

6-Ethoxygeniposide is a bioactive compound widely employed in the biomedical field, showcasing profound anticancer properties . By curbing the proliferation and mitosis of malignant cells, this compound effectively orchestrates their demise .

Molecular Structure Analysis

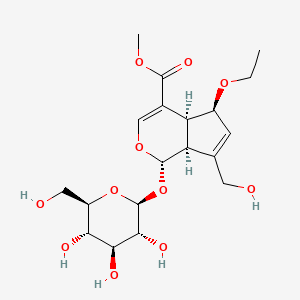

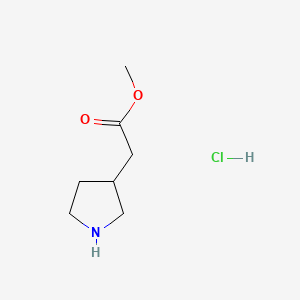

The molecular formula of this compound is C30H48O4 . The IUPAC name is methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate .Aplicaciones Científicas De Investigación

Interactions with Human Topoisomerase IIalpha

- Substituents on Etoposide in Binary Enzyme-Drug Complex : Etoposide, a compound structurally related to 6-Ethoxygeniposide, interacts with human topoisomerase IIalpha, primarily through its A- and B-rings and potentially through E-ring stacking interactions. The sugar moiety subtly alters DNA interactions (Bender et al., 2008).

Antioxidant Properties

- Antioxidant Profile of Ethoxyquin and Analogues : Ethoxyquin, a compound closely related to this compound, has been studied for its chain-breaking antioxidative capacity and ability to catalyze the reduction of hydrogen peroxide in the presence of a thiol reducing agent, showing promising antioxidant properties (Kumar et al., 2007).

Drug-Enzyme Interaction Domains

- Identification of Etoposide Substituents Interacting with Topoisomerase II : A study focusing on etoposide, related to this compound, identifies specific substituents on the compound that interact with yeast topoisomerase II and human topoisomerase IIalpha, enhancing our understanding of drug-enzyme interaction domains (Wilstermann et al., 2007).

Use in Animal Feed as Antioxidant

- Ethoxyquin in Animal Feed : Ethoxyquin, structurally similar to this compound, is used as an antioxidant in animal feed and has undergone extensive studies to assess its safety and potential harmful effects (Blaszczyk et al., 2013).

Transformation of Iridoid Compounds

- Structural Transformation of Gardenoside and Related Iridoids : Research on the transformation of compounds like this compound, particularly gardenoside and its derivatives, highlights the changes these compounds undergo under specific conditions, contributing to our understanding of iridoid compound metabolism (Miyagoshi et al., 1987).

Enhancement of Therapeutic Efficacy in Cancer Treatment

- Paclitaxel/Etoposide Co-loaded Polymeric Nanoparticles : A study investigating the co-loading of paclitaxel and etoposide (related to this compound) into nanoparticles showed enhanced therapeutic efficacy for treating intracranial glioblastoma, suggesting potential applications in cancer treatment (Maleki et al., 2021).

Clinical Use in Cancer Treatment

- Clinical Efficacy of Etoposide : The clinical success of etoposide, related to this compound, in treating several neoplastic disorders including testicular and small-cell lung cancers, lymphoma, and leukemia highlights its significance in oncology (O'dwyer et al., 1985).

Effect on Topoisomerase II-DNA Cleavable Complex

- Impact of Etoposide on Topoisomerase II-DNA Complex : VP-16, a derivative of etoposide, shows efficiency in trapping the topoisomerase II-DNA cleavable complex, offering insights into the interactions and potential applications of related compounds like this compound in cancer therapeutics (Gantchev & Hunting, 1997).

Inhibition of Mitochondrial Electron Transport

- Inhibition of Electron Transport by Ethoxyquin : Studies on ethoxyquin, similar to this compound, show that it inhibits electron transport in mitochondrial respiratory chains, demonstrating potential effects on metabolic pathways (Reyes et al., 1995).

Mecanismo De Acción

Target of Action

It’s known that this compound is widely employed in the biomedical field, showcasing profound anticancer properties .

Mode of Action

It’s known to curb the proliferation and mitosis of malignant cells, effectively orchestrating their demise .

Result of Action

It’s known that this compound has profound anticancer properties, curbing the proliferation and mitosis of malignant cells .

Propiedades

IUPAC Name |

methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c1-3-27-10-4-8(5-20)12-13(10)9(17(25)26-2)7-28-18(12)30-19-16(24)15(23)14(22)11(6-21)29-19/h4,7,10-16,18-24H,3,5-6H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNXATPUZSSFNF-HOZAMIDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)